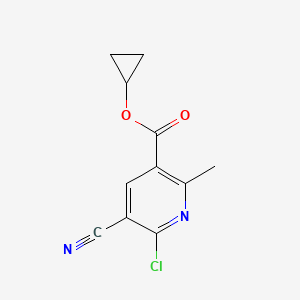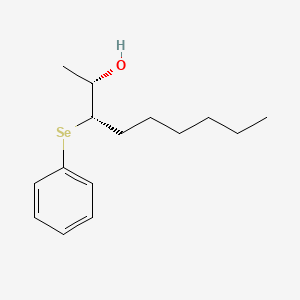![molecular formula C17H17NO6 B14192580 Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate CAS No. 832733-67-2](/img/structure/B14192580.png)
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate is an organic compound with a complex structure that includes an ethyl ester, a benzyloxy group, and a nitrophenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of a phenol derivative, followed by etherification with benzyl bromide, and finally esterification with ethyl bromoacetate. The reaction conditions often include the use of strong acids for nitration, bases for etherification, and catalysts for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The benzyloxy group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Reduction: Acidic or basic hydrolysis conditions can be used, often involving hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include the corresponding amine, carboxylic acid, and substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in various research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl [4-(benzyloxy)-2-nitrophenoxy]acetate
- Ethyl [3-(benzyloxy)-2-nitrophenoxy]acetate
- Ethyl [5-(benzyloxy)-3-nitrophenoxy]acetate
Uniqueness
Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate is unique due to the specific positioning of the nitro and benzyloxy groups on the phenoxy ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.
Eigenschaften
CAS-Nummer |
832733-67-2 |
|---|---|
Molekularformel |
C17H17NO6 |
Molekulargewicht |
331.32 g/mol |
IUPAC-Name |
ethyl 2-(2-nitro-5-phenylmethoxyphenoxy)acetate |
InChI |
InChI=1S/C17H17NO6/c1-2-22-17(19)12-24-16-10-14(8-9-15(16)18(20)21)23-11-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3 |
InChI-Schlüssel |
OXSVUUYMEKJMCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)


![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)

![2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14192539.png)



![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid](/img/structure/B14192569.png)
